molecular formula C30H62 B579143 2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62 CAS No. 16514-83-3

2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62

Cat. No. B579143
CAS RN: 16514-83-3
M. Wt: 485.204
InChI Key: PRAKJMSDJKAYCZ-SMFALFTRSA-N
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Description

2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62, also known as Squalane, is a saturated hydrocarbon that contains not less than 97.0% and not more than 102.0% of 2,6,10,15,19,23-hexamethyltetracosane . It is used as an emollient and moisturizer in cosmetic applications .


Synthesis Analysis

Squalane is obtained either by hydrogenation of squalene, an aliphatic triterpene derived from certain fish oils, particularly shark liver oil, or from β-farnesene, a fermentation product of plant sugars .


Molecular Structure Analysis

The molecular formula of 2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62 is C30D62 .


Chemical Reactions Analysis

Among several bacterial species, only two mycobacterial isolates, Mycobacterium fortuitum strain NF4 and the new isolate Mycobacterium ratisbonense strain SD4, were capable of utilizing the multiply branched hydrocarbon squalane (2,6,10,15,19,23-hexamethyltetracosane) and its analogous unsaturated hydrocarbon squalene as the sole carbon source for growth .


Physical And Chemical Properties Analysis

The molar mass of 2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62 is 422.826 . It has a density of 0.81 g/mL at 25 °C .

Scientific Research Applications

Vaccine Adjuvants

Microfluidized squalenes, including squalane, have been investigated as vaccine adjuvants. They stimulate both humoral and cellular immune responses, making them valuable components in vaccine formulations .

Triboluminescent Materials

Squalane derivatives have been used in the synthesis of triboluminescent (TL) materials. For example, Europium dibenzoylmethide triethylammonium, a bright TL material, can be synthesized using squalane as a solvent .

Lubricants and Surfactants

Squalane acts as a lubricant for fatty acid surfactant films adsorbed on iron oxide surfaces. Its lubricating properties contribute to reducing friction and wear in various applications .

Dielectrophoretic Studies

Researchers have investigated the dielectrophoretic deformation of thin liquid films of squalane. Understanding its behavior under an electric field can have implications in microfluidics and other related fields .

Future Directions

Squalane has been used as a solvent in the synthesis of Europium dibenzoylmethide triethylammonium, the brightest known triboluminescent material . It has also been used as a lubricant for fatty acid surfactant films adsorbed on iron oxide surfaces . These applications suggest potential future directions for the use of 2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62 can be achieved through a multi-step synthetic pathway that involves the selective deuteration of specific carbon atoms in the parent compound, 2,6,10,15,19,23-hexamethyltetracosane.", "Starting Materials": [ "2,6,10,15,19,23-hexamethyltetracosane", "Deuterium oxide (D2O)", "Deuterated reagents" ], "Reaction": [ "Step 1: Selective deuteration of carbon atoms in 2,6,10,15,19,23-hexamethyltetracosane can be achieved by treating the compound with deuterium oxide (D2O) in the presence of a deuterated catalyst.", "Step 2: The deuterated compound is then purified through a series of chromatography steps to remove any unreacted starting materials and impurities.", "Step 3: The purified deuterated compound is then subjected to further reactions with deuterated reagents to selectively deuterate other carbon atoms in the compound until the desired level of deuteration is achieved.", "Step 4: The final product, 2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62, is then purified and characterized using various spectroscopic techniques." ] }

CAS RN

16514-83-3

Product Name

2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62

Molecular Formula

C30H62

Molecular Weight

485.204

IUPAC Name

1,1,1,2,3,3,4,4,5,5,6,7,7,8,8,9,9,10,11,11,12,12,13,13,14,14,15,16,16,17,17,18,18,19,20,20,21,21,22,22,23,24,24,24-tetratetracontadeuterio-2,6,10,15,19,23-hexakis(trideuteriomethyl)tetracosane

InChI

InChI=1S/C30H62/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h25-30H,9-24H2,1-8H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D,26D,27D,28D,29D,30D

InChI Key

PRAKJMSDJKAYCZ-SMFALFTRSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C

Origin of Product

United States

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